molecular formula C14H11N3O B6346033 MFCD31714182 CAS No. 1165931-59-8

MFCD31714182

Cat. No.: B6346033
CAS No.: 1165931-59-8
M. Wt: 237.26 g/mol
InChI Key: FENKDEWHTJLRBI-UHFFFAOYSA-N
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Description

3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine, identified by the Molecular Design Limited number MFCD31714182, is a chemical compound with the molecular formula C14H11N3O. This compound is characterized by the presence of a phenyl group attached to an oxadiazole ring, which is further connected to a pyridine ring. It has a molecular weight of 237.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions would be carefully controlled, and purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-benzene
  • 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-thiophene
  • 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-furan

Uniqueness: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer specific chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKDEWHTJLRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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